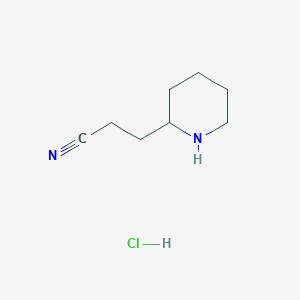

3-(Piperidin-2-yl)propanenitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperidin-2-yl)propanenitrile hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

One common synthetic route includes the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Industrial production methods often employ continuous flow reactions and microwave irradiation to achieve efficient cyclocondensation of primary amines with alkyl dihalides .

Análisis De Reacciones Químicas

Acylation at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes acylation with electrophilic reagents. For example, reactions with propionic anhydride or propanoyl chloride proceed under mild conditions:

This reaction is critical for modifying the compound’s pharmacokinetic properties, enhancing solubility, or introducing functional handles for further derivatization.

Nitrosation of the Nitrile Group

The nitrile group reacts with nitrosating agents to form oximino derivatives. In studies involving analogous nitriles:

These derivatives exhibit cytostatic activity, inhibiting cell proliferation in murine fibroblast assays .

Ring-Opening and Michael Addition Reactions

Under basic conditions, the piperidine ring can undergo elimination to form an α,β-unsaturated nitrile intermediate, followed by Michael addition with nucleophiles:

This pathway enables diversification of the core structure, particularly in synthesizing open-chain bioactive molecules .

Alkylation Reactions at the Piperidine Nitrogen

The piperidine nitrogen serves as a nucleophile in alkylation reactions:

Alkylation modifies steric and electronic properties, influencing interactions with biological targets like enzymes or receptors .

Comparative Reactivity Table

Key reaction pathways and their outcomes:

| Reaction Type | Site of Reactivity | Reagents/Conditions | Key Products |

|---|---|---|---|

| Acylation | Piperidine nitrogen | Propionic anhydride, 30–50°C | N-Propanoyl derivatives |

| Nitrosation | Nitrile group | HNO₂, TsCl | Oximino sulfonates |

| Ring-opening | Piperidine ring | Base (Cs₂CO₃), nucleophiles | Unsaturated nitriles + adducts |

| Alkylation | Piperidine nitrogen | Methyl iodide, base | N-Alkylated piperidines |

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the piperidine nitrogen on the acylating agent, facilitated by base .

-

Nitrosation : Involves electrophilic substitution at the nitrile carbon, forming a reactive nitrosated intermediate .

-

Ring-opening : Base-induced deprotonation triggers elimination, generating a conjugated enone for subsequent Michael addition .

This compound’s versatility in reactions makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer research . Experimental protocols emphasize moderate temperatures (30–80°C) and polar solvents for optimal yields.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(Piperidin-2-yl)propanenitrile hydrochloride can be employed in various scientific studies:

- Synthesis of New Drugs Compounds containing the piperidine group are highly attractive as building blocks for designing new drugs . Functionalized piperidines are of significant interest due to their prevalence in the pharmaceutical field .

- Biological Evaluation: It can be used in biological evaluations to study the effects of piperidine nitrogen substituents on compound potency . Bulky moieties including aromatic rings, ethyl ester functions, or tert-butyloxy groups can lead to inactive compounds .

- Research Intermediate: 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

- Enzyme Interactions: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

- Precursor in Pharmaceutical Agents: Serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Potential Pharmacological Effects

Research into the biological activity of similar compounds suggests potential pharmacological effects:

- Further studies are required to elucidate specific mechanisms and therapeutic potentials of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

- Interaction studies involving 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride suggest interactions with sigma receptors and NMDA receptors. These interactions highlight its potential role in drug development targeting psychiatric conditions.

Piperidine Bioisosteres

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-2-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

3-(Piperidin-2-yl)propanenitrile hydrochloride can be compared with other piperidine derivatives, such as:

- 2-(Piperidin-4-yl)propanenitrile hydrochloride

- N-(Piperidin-4-yl)benzamide

- Piperine

These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications

Actividad Biológica

Overview

3-(Piperidin-2-yl)propanenitrile hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 159.65 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom's basicity and steric properties.

This compound exhibits biological activity primarily through its interactions with specific protein targets. It has been shown to act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism and cell signaling.

Inhibition of GSK-3β

The compound has demonstrated promising inhibitory potency against GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's. Studies have reported IC₅₀ values ranging from 130 nM to 480 nM, indicating a strong binding affinity to the enzyme's active site .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Notable findings include:

- Piperidine Modifications : Variations in the piperidine ring can enhance or reduce binding affinity. For instance, substituents that increase lipophilicity often improve interaction with hydrophobic pockets in target proteins .

- Nitrile Group Importance : The nitrile functional group plays a crucial role in the compound's activity by participating in hydrogen bonding interactions within the target site, thereby stabilizing the binding .

Biological Evaluations and Case Studies

Several studies have evaluated the biological effects of this compound:

Case Study 1: GSK-3β Inhibition

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on GSK-3β. The most potent compounds exhibited IC₅₀ values significantly lower than those of existing inhibitors, suggesting enhanced therapeutic potential .

Case Study 2: Neuroprotective Properties

Research indicated that certain derivatives not only inhibited GSK-3β effectively but also displayed neuroprotective properties in cellular models of neurodegeneration. These findings highlight the compound's potential application in treating conditions like Alzheimer's disease .

Data Table: Biological Activity Summary

| Compound Name | Target | IC₅₀ Value (nM) | Notes |

|---|---|---|---|

| 3-(Piperidin-2-yl)propanenitrile | GSK-3β | 130 | High potency; neuroprotective |

| Piperidine derivative A | GSK-3β | 360 | Improved metabolic stability |

| Piperidine derivative B | GSK-3β | 480 | Moderate affinity |

Propiedades

Número CAS |

2098074-45-2 |

|---|---|

Fórmula molecular |

C8H15ClN2 |

Peso molecular |

174.67 g/mol |

Nombre IUPAC |

3-piperidin-2-ylpropanenitrile;hydrochloride |

InChI |

InChI=1S/C8H14N2.ClH/c9-6-3-5-8-4-1-2-7-10-8;/h8,10H,1-5,7H2;1H |

Clave InChI |

APRWRHWISRGFRM-UHFFFAOYSA-N |

SMILES canónico |

C1CCNC(C1)CCC#N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.